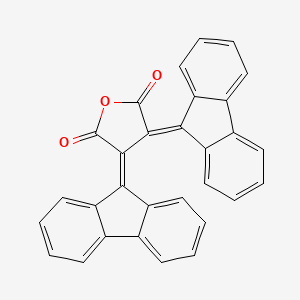
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes two fluorenylidene groups attached to an oxolane-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione typically involves the reaction of fluorenone derivatives with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings, with adjustments for scale-up processes. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene alcohols. Substitution reactions can introduce various functional groups onto the fluorenylidene rings, leading to a wide range of derivatives with different chemical properties .
Applications De Recherche Scientifique
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione include:
2,4-Di(9H-fluoren-9-ylidene)-1,3-dithietane: This compound has a similar structure but contains sulfur atoms in place of the oxygen atoms in the oxolane ring.
Fluoren-9-ylidene derivatives: Various derivatives of fluoren-9-ylidene with different substituents on the fluorenylidene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorenylidene groups and oxolane-2,5-dione core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block for synthesizing new materials and studying complex chemical reactions .
Propriétés
Numéro CAS |
87177-79-5 |
|---|---|
Formule moléculaire |
C30H16O3 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
3,4-di(fluoren-9-ylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C30H16O3/c31-29-27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(32)33-29)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
Clé InChI |
OADJTYHMVWHHDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=C5C6=CC=CC=C6C7=CC=CC=C75)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
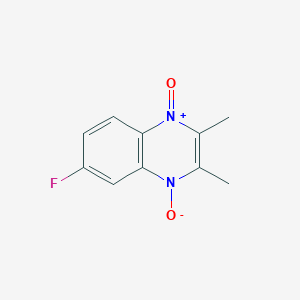
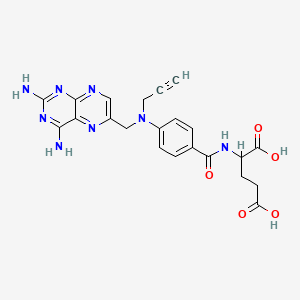
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

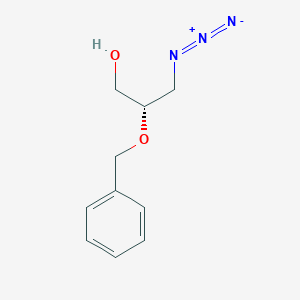
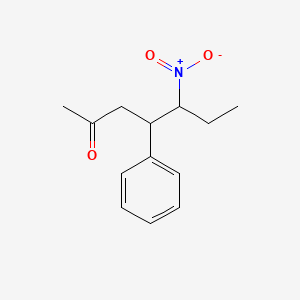

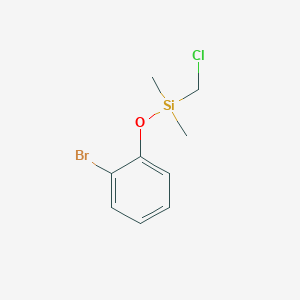

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
